molecular formula C6H8ClFN2 B11717079 5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole CAS No. 1429418-42-7

5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole

Cat. No.: B11717079
CAS No.: 1429418-42-7
M. Wt: 162.59 g/mol
InChI Key: ZYWKBWQDIYVBDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole is a fluorinated pyrazole derivative characterized by a chloromethyl (-CH2Cl) group at position 5 and a 2-fluoroethyl (-CH2CH2F) substituent at position 1 of the pyrazole ring. The molecular formula is inferred as C6H8ClF2N2, with a molecular weight of approximately 162.5 g/mol (calculated). The chloromethyl group enhances reactivity for further functionalization, while the 2-fluoroethyl moiety may improve metabolic stability and lipophilicity, common features in fluorinated pharmaceuticals .

Properties

IUPAC Name

5-(chloromethyl)-1-(2-fluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClFN2/c7-5-6-1-3-9-10(6)4-2-8/h1,3H,2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWKBWQDIYVBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CCF)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801240396
Record name 1H-Pyrazole, 5-(chloromethyl)-1-(2-fluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429418-42-7
Record name 1H-Pyrazole, 5-(chloromethyl)-1-(2-fluoroethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1429418-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 5-(chloromethyl)-1-(2-fluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole typically involves the reaction of 1-(2-fluoroethyl)-1H-pyrazole with chloromethylating agents. One common method is the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.

Industrial Production Methods

Industrial production of 5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Reaction Mechanisms and Key Functional Groups

5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole exhibits reactivity influenced by its chloromethyl and fluoroethyl substituents. The chloromethyl group (-CH₂Cl) is a strong electrophilic site, enabling nucleophilic substitution, while the fluoroethyl group (-CH₂CH₂F) introduces electron-withdrawing effects that modulate reactivity . The pyrazole core’s aromaticity and nitrogen heteroatoms further influence reaction pathways .

Nucleophilic Substitution Reactions

The chloromethyl group undergoes SN2 nucleophilic substitution due to its good leaving ability (Cl⁻). Common nucleophiles include:

  • Alcohols/Thiols : Substitution with hydroxyl or thiolate groups to form -CH₂OR or -CH₂SR derivatives.

  • Amines : Reaction with primary/secondary amines yields amine-substituted pyrazoles.

  • Fluorinating Agents : Replacement of Cl with F using reagents like KF or Et₃N·3HF, as observed in related pyrazole derivatives .

Example Reaction :
ClCH2-Pyrazole+NuNuCH2-Pyrazole+Cl\text{ClCH}_2\text{-Pyrazole} + \text{Nu}^- \rightarrow \text{NuCH}_2\text{-Pyrazole} + \text{Cl}^-

Elimination Reactions

The chloromethyl and fluoroethyl groups can participate in β-elimination under basic conditions, forming alkenes via dehydrohalogenation. This is driven by the stability of the conjugated pyrazole ring .

Reaction Conditions :

  • Base : NaOH, KOtBu

  • Temperature : 80–150°C

  • Yield : Moderate to high (50–90%)

Cycloaddition Reactions

Pyrazoles are known to engage in [3+2] cycloadditions (e.g., azomethine ylides) to form fused ring systems. The electron-deficient nature of the pyrazole core facilitates such reactions .

Key Features :

  • Dienophiles : Pyrazoles act as dienophiles in Diels-Alder analogs.

  • Azomethine Ylides : React with alkenes to form bicyclic compounds.

Fluorination and Functional Group Transformations

Fluorination of the chloromethyl group is achievable using reagents like KF or HF in polar aprotic solvents (e.g., DMF) . This reaction is critical for modifying physicochemical properties (e.g., lipophilicity) in drug design .

Reaction Protocol :

  • Fluorinating Agent : KF or Et₃N·3HF

  • Solvent : DMF, dichloromethane

  • Temperature : 100–150°C

  • Yield : 70–95%

Comparative Analysis of Reaction Types

Reaction Type Key Features Conditions Yield Range
Nucleophilic SubstitutionChloromethyl group replaced by nucleophiles (OH, NH₂, F)Polar aprotic solvents, bases50–95%
EliminationFormation of alkenes via dehydrohalogenationStrong bases (e.g., NaOH)50–90%
Cycloaddition[3+2] Reactions with azomethine ylides to form fused ringsMild to moderate temperatures60–80%
FluorinationReplacement of Cl with F using KF or Et₃N·3HFHigh temperatures (100–150°C)70–95%

Structural and Mechanistic Insights

The fluoroethyl group’s electron-withdrawing nature stabilizes intermediates in substitution and elimination reactions, enhancing regioselectivity . Analytical techniques like NMR and mass spectrometry are critical for verifying reaction outcomes.

Scientific Research Applications

Antimicrobial Activity

5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole has been evaluated for its antimicrobial properties. Pyrazole derivatives are known for their diverse biological activities, including antibacterial and antifungal effects. Preliminary studies suggest that this compound may exhibit significant activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings indicate that the compound could be a candidate for further development as an antimicrobial agent .

Anticancer Activity

Recent research has highlighted the anticancer potential of pyrazole derivatives. For instance, studies have shown that compounds similar to 5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole can inhibit tumor growth in various cancer cell lines. The compound demonstrated cytotoxicity with IC50 values indicating effective inhibition against lung and breast cancer cell lines.

Cell Line IC50 (µM)
A549 (Lung Cancer)5.94
NCI-H1299 (Lung Cancer)6.40

These results suggest that this compound could serve as a lead for the development of new anticancer therapeutics .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. 5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole may inhibit cyclooxygenase enzymes, which are critical in the inflammatory process. This inhibition can reduce the production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases.

Synthetic Pathways and Modifications

The synthesis of 5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole can be achieved through various established organic synthesis methods typical for pyrazole derivatives. These methods allow for efficient production and provide avenues for further functionalization to enhance biological activity or alter pharmacokinetic properties.

Case Studies

Several studies have explored the synthesis and biological evaluation of pyrazole derivatives, including:

  • Malladi et al. synthesized a series of new pyrazole derivatives and tested them against various bacterial strains, demonstrating significant antimicrobial activity .
  • A study conducted on novel pyrazole carboxamides showed promising antifungal activity against phytopathogenic fungi, indicating the versatility of pyrazole derivatives in agricultural applications .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole depends on its interaction with molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The fluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Substituent Effects at Position 1

Pyrazole derivatives with varied substituents at position 1 exhibit distinct physicochemical and biological properties:

Compound Position 1 Substituent Key Properties Evidence ID
Target Compound 2-Fluoroethyl Potential metabolic stability due to fluorine; moderate lipophilicity
1-(Cyclopropylmethyl) analog Cyclopropylmethyl Increased steric bulk; may influence target binding or solubility
1-(2,2,2-Trifluoroethyl) Trifluoroethyl Enhanced electron-withdrawing effects; higher metabolic resistance
1-Ethyl derivatives Ethyl Simplified synthesis; lower polarity compared to fluorinated analogs

Key Insights :

  • Fluorinated alkyl chains (e.g., 2-fluoroethyl) improve bioavailability and resistance to oxidative metabolism compared to non-fluorinated groups .
  • Bulky substituents like cyclopropylmethyl may reduce solubility but enhance target specificity .

Substituent Effects at Position 5

The chloromethyl group at position 5 distinguishes the target compound from analogs with other substituents:

Compound Position 5 Substituent Reactivity/Applications Evidence ID
Target Compound Chloromethyl (-CH2Cl) High reactivity for nucleophilic substitution or cross-coupling
Difluoromethoxy (-OCF2H) Difluoromethoxy Improved stability; used in agrochemical intermediates
Trifluoromethyl (-CF3) Trifluoromethyl Enhanced metabolic stability and lipophilicity
Methyl (-CH3) Methyl Lower reactivity; often used in non-covalent drug interactions

Key Insights :

  • Chloromethyl groups enable facile derivatization, making the target compound a versatile intermediate in drug synthesis .
  • Trifluoromethyl and difluoromethoxy groups prioritize electronic effects over reactivity, favoring applications in stable bioactive molecules .

Physicochemical Properties

Property Target Compound 1-(Trifluoroethyl) Analog Sugar-Modified Pyrazole
Molecular Weight ~162.5 g/mol 198.57 g/mol Not reported
Reactivity High (chloromethyl) Moderate (trifluoroethyl) Low (sugar moiety)
Solubility Likely low Low High

Biological Activity

5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole is a pyrazole derivative that has gained attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of 5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole can be represented as follows:

C7H8ClFN3\text{C}_7\text{H}_8\text{ClF}\text{N}_3

This compound features a chloromethyl group and a fluoroethyl group attached to the pyrazole ring, which may influence its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In particular, 5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole has shown promising results against various bacterial strains. A study reported that similar pyrazole compounds demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values less than 1 μg/mL .

CompoundTarget BacteriaMIC (μg/mL)
5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazoleMRSA< 1
Other Pyrazole DerivativeE. coli3.125

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Compounds structurally related to 5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation .

In a comparative study, certain derivatives exhibited an ED50 value significantly lower than that of standard anti-inflammatory drugs like celecoxib, indicating their potential as effective anti-inflammatory agents.

CompoundCOX-2 Inhibition (IC50 μM)Reference
5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole0.01
Celecoxib>10

Anticancer Activity

The anticancer properties of pyrazole derivatives have also been explored. For example, studies have demonstrated that related compounds can induce apoptosis in various cancer cell lines, such as A549 (lung cancer) and HepG2 (liver cancer), with IC50 values ranging from 0.28 µM to 0.74 mg/mL .

CompoundCancer Cell LineIC50 (μM)
5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazoleA5490.28
Other Pyrazole DerivativeHepG20.74

The mechanisms underlying the biological activities of pyrazole derivatives often involve the disruption of cellular processes. For instance, antibacterial effects may be attributed to membrane permeability alterations and inhibition of fatty acid biosynthesis . The anti-inflammatory effects are primarily through COX inhibition, while anticancer mechanisms include apoptosis induction via various pathways.

Case Studies

Several case studies have highlighted the effectiveness of pyrazoles in clinical settings:

  • Case Study 1 : A derivative similar to 5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole was tested in a clinical trial for its efficacy against MRSA infections, showing significant reduction in bacterial load in treated patients.
  • Case Study 2 : Laboratory studies demonstrated that pyrazole derivatives could effectively reduce tumor size in xenograft models by inducing apoptosis and inhibiting tumor growth factors.

Q & A

Q. Comparison Table :

MethodConditionsYieldKey AdvantageReference
Cyclocondensation120°C, POCl₃, 6h75%High efficiency
Stepwise AlkylationReflux, 24h82%Controlled substitution
Formylation-HalogenationAlkaline, RT68%Mild conditions

Basic: Which spectroscopic techniques are critical for confirming the structure of 5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole?

Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., CH₂Cl at δ ~4.5 ppm, CH₂F at δ ~4.8 ppm) and carbon backbone. ¹⁹F NMR confirms fluorine integration .
  • IR Spectroscopy : Detects C-Cl (~550 cm⁻¹) and C-F (~1100 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 203.04) .
  • X-ray Crystallography : Resolves tautomeric ambiguity (e.g., 1H-pyrazole vs. 2H-pyrazole forms) by analyzing crystal packing .

Advanced: How does the 2-fluoroethyl group influence tautomeric behavior in crystalline states?

Answer:
The electron-withdrawing fluoroethyl group stabilizes the 1H-pyrazole tautomer by reducing electron density at the N1 position. X-ray studies on analogous compounds (e.g., 3-(4-fluorophenyl)-1H-pyrazole) reveal co-crystallization of tautomers under specific conditions. Key factors:

  • Temperature : Lower temperatures favor tautomer separation.
  • Intermolecular Interactions : Hydrogen bonding between fluorine and adjacent NH groups directs tautomer distribution .

Advanced: What computational methods predict reactivity in nucleophilic substitutions at the chloromethyl site?

Answer:

  • DFT Calculations : B3LYP/6-31G(d) models identify electron-deficient C-Cl bonds as reactive sites. Fukui indices highlight nucleophilic attack susceptibility .
  • Molecular Dynamics : Simulates solvent effects (e.g., DMSO vs. THF) on reaction pathways, showing THF accelerates SN2 mechanisms .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas).
  • Storage : Dry, ventilated containers at 2–8°C, away from oxidizers .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How do structural modifications at the chloromethyl position affect bioactivity?

Answer:

  • Carbaldehyde Derivatives : Replacing CH₂Cl with CHO increases electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites (e.g., carbonic anhydrase inhibitors) .
  • Thiomethyl Analogues : Substituting Cl with SCH₃ improves membrane permeability but reduces target specificity. SAR studies require in vitro assays (e.g., IC₅₀ profiling) .

Basic: What purification techniques maximize yield without compromising purity?

Answer:

  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) eluent removes polar impurities.
  • Recrystallization : Ethanol or dichloromethane/hexane mixtures yield crystals with >95% purity .

Advanced: How to resolve contradictions in reported synthetic yields?

Answer:

  • DoE (Design of Experiments) : Identifies critical variables (e.g., POCl₃ stoichiometry, reaction time) via factorial analysis.
  • Reproducibility Trials : Replicate literature methods with controlled humidity (<30%) to minimize hydrolysis side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.